

In-Depth Technical Guide: The NCT-TFP PARP Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nct-tfp*

Cat. No.: *B12408091*

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Executive Summary

The **NCT-TFP** probe is a specialized molecular tool designed for the identification and characterization of Poly(ADP-ribose) polymerase (PARP) inhibitors. Information regarding this probe is primarily detailed in patent US20190331688A1. This guide synthesizes the available technical information to provide a comprehensive overview of the **NCT-TFP** probe, including its mechanism of action, structural basis, and the experimental context for its application.

Introduction to PARP and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. In the context of oncology, PARP inhibitors have emerged as a significant class of therapeutic agents. They function by disrupting the cellular DNA damage response, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. The development and screening of novel, potent, and selective PARP inhibitors are areas of intense research in drug discovery.

The NCT-TFP Probe: A Tool for PARP Inhibitor Discovery

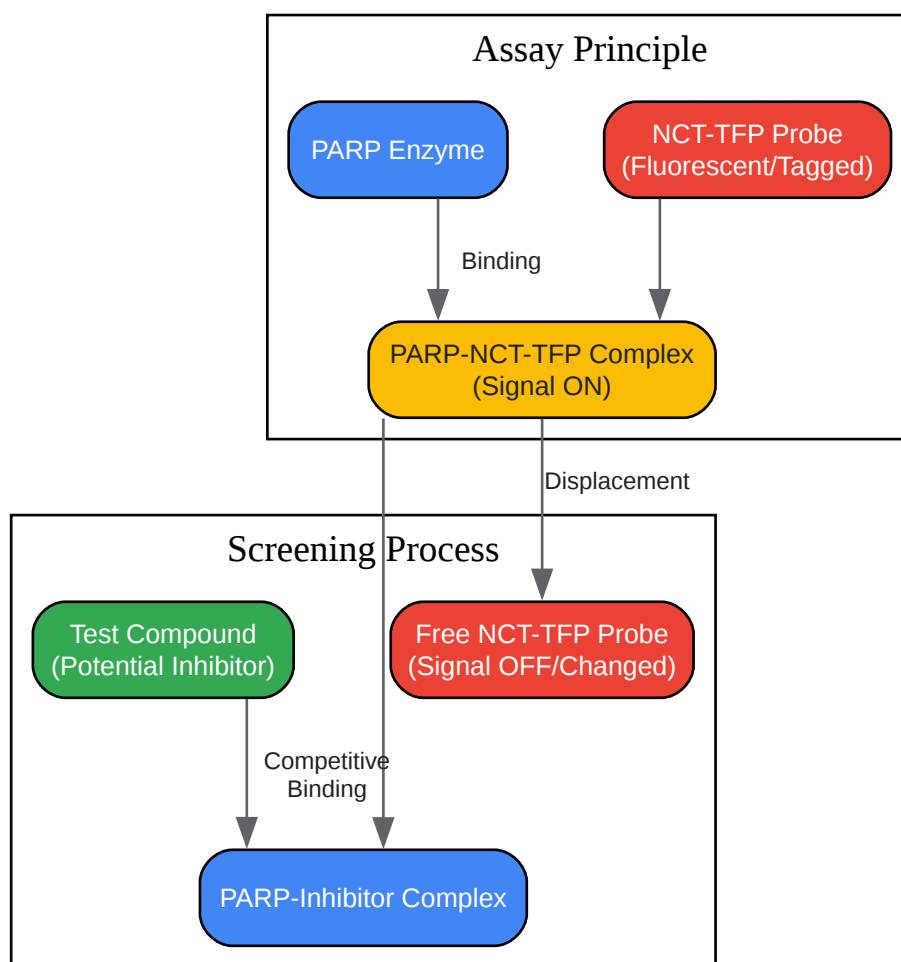
The **NCT-TFP** probe is designed to facilitate the discovery of new PARP inhibitors. Its primary application is in screening assays to identify compounds that bind to and inhibit PARP enzymes.

Chemical Structure and Properties

The precise chemical structure of the **NCT-TFP** probe is proprietary information detailed within patent US20190331688A1. The CAS Number for **NCT-TFP** is 2379390-73-3. The structure is designed to allow for a detectable signal change upon displacement by a potential PARP inhibitor, making it suitable for high-throughput screening applications.

Mechanism of Action

The **NCT-TFP** probe functions as a competitive binding agent for the active site of PARP enzymes. The core mechanism of its action in a screening assay can be described by the following logical workflow:



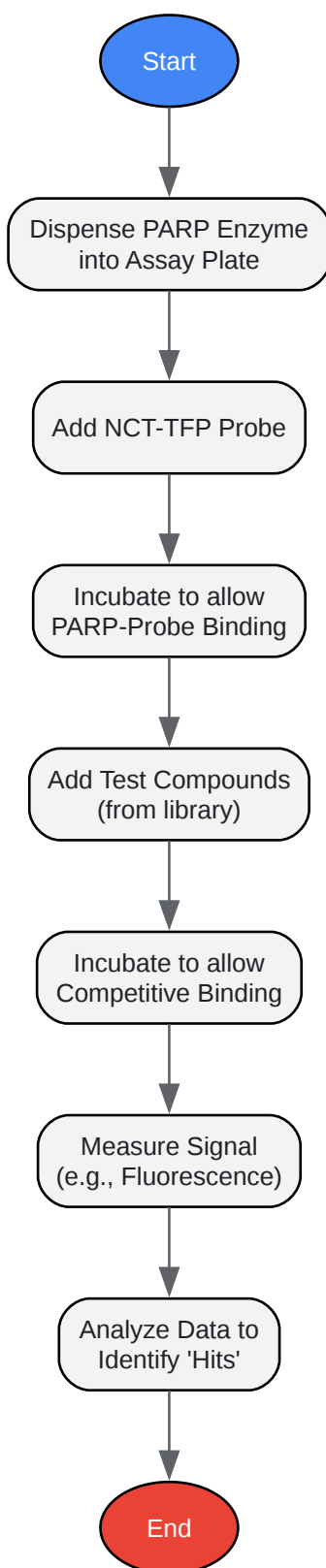
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Figure 1: Logical workflow of the **NCT-TFP** PARP probe in a competitive binding assay.

In this workflow, the **NCT-TFP** probe initially binds to the PARP enzyme, generating a detectable signal. When a test compound with a higher affinity for the PARP active site is introduced, it displaces the **NCT-TFP** probe. This displacement event leads to a measurable change in the signal (e.g., a decrease in fluorescence), indicating that the test compound is a potential PARP inhibitor.

Experimental Protocols

Detailed experimental protocols for the use of the **NCT-TFP** probe are outlined in patent US20190331688A1. A generalized workflow for a high-throughput screening assay using this probe would typically involve the following steps:



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Figure 2: Generalized experimental workflow for a high-throughput screen using the **NCT-TFP** PARP probe.

Quantitative Data Summary

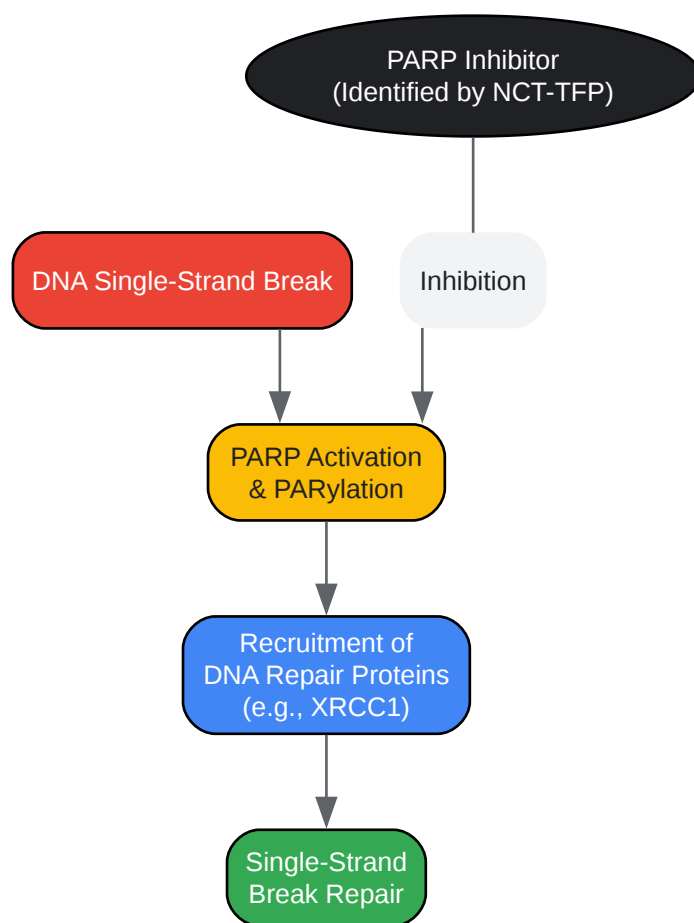
Quantitative data regarding the binding affinity (e.g., Kd, IC50) of the **NCT-TFP** probe to various PARP isoforms and its performance in screening assays would be contained within the associated patent and any subsequent publications. As this information is proprietary, it is not publicly available in detail. For researchers utilizing this probe, it is recommended to consult the documentation provided by the supplier or the primary patent literature.

A hypothetical table summarizing the kind of quantitative data that would be relevant for this probe is presented below.

Parameter	Value	PARP Isoform	Assay Conditions
Binding Affinity (Kd)	[Value] nM	PARP-1	[Buffer composition, Temp.]
[Value] nM	PARP-2	[Buffer composition, Temp.]	
Assay Window (S/B)	> [Value]	PARP-1	[Probe & Enzyme Conc.]
Z'-factor	> [Value]	PARP-1	[Assay Controls]

Signaling Pathways

The **NCT-TFP** probe is a tool for drug discovery and does not directly interact with cellular signaling pathways in a biological context. However, the inhibitors that are identified using this probe will impact the DNA damage response (DDR) pathway, where PARP plays a critical role.



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Figure 3: Simplified signaling pathway of PARP in the DNA damage response and the point of intervention for inhibitors identified using the **NCT-TFP** probe.

Conclusion

The **NCT-TFP** PARP probe represents a valuable tool for the identification of novel PARP inhibitors. Its mechanism is based on competitive displacement from the PARP active site, which can be monitored through a detectable signal change. While specific quantitative data and detailed protocols are proprietary, this guide provides a foundational understanding of its application in the drug discovery workflow. For detailed implementation, users are directed to the primary patent documentation and supplier-provided information.

- To cite this document: BenchChem. [In-Depth Technical Guide: The NCT-TFP PARP Probe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12408091#nct-tfp-parp-probe-mechanism-of-action\]](https://www.benchchem.com/product/b12408091#nct-tfp-parp-probe-mechanism-of-action)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com